molecular formula C10H14O5S B8324712 2-(p-Toluenesulfonyloxy)-1,3-propanediol

2-(p-Toluenesulfonyloxy)-1,3-propanediol

Cat. No. B8324712
M. Wt: 246.28 g/mol
InChI Key: MOYBWQXXNJRRHU-UHFFFAOYSA-N
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Patent
US06300357B1

Procedure details

In 50 ml of methanol were dissolved 5.00 g of cis-2-phenyl-4-(p-toluenesulfonyloxy)-1,3-dioxane, and 5 ml of a 4N HCl-dioxane solution were added to the solution, followed by stirring of the resulting mixture at room temperature for 2 hours. To the reaction mixture were added 3.5 g of NaHCO3 powder, and the mixture was stirred for 10 minutes. Then, the reaction mixture was filtered and the filtrate was concentrated under reduced pressure. The thus obtained oil was subjected to column chromatography using silica gel and eluted with ethyl acetate to obtain 3.70 g (yield: 100%) of the title compound as an oil.
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
cis-2-phenyl-4-(p-toluenesulfonyloxy)-1,3-dioxane
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
C1([C@H]2O[C@@H:11]([O:13][S:14]([C:17]3[CH:22]=[CH:21][C:20]([CH3:23])=[CH:19][CH:18]=3)(=[O:16])=[O:15])[CH2:10]CO2)C=CC=CC=1.Cl.[O:25]1CCOC[CH2:26]1.C([O-])(O)=[O:32].[Na+]>CO>[C:20]1([CH3:23])[CH:19]=[CH:18][C:17]([S:14]([O:13][CH:11]([CH2:10][OH:32])[CH2:26][OH:25])(=[O:15])=[O:16])=[CH:22][CH:21]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Two
Name
cis-2-phenyl-4-(p-toluenesulfonyloxy)-1,3-dioxane
Quantity
5 g
Type
reactant
Smiles
C1(=CC=CC=C1)[C@@H]1OCC[C@@H](O1)OS(=O)(=O)C1=CC=C(C=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.O1CCOCC1
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring of the resulting mixture at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added to the solution
STIRRING
Type
STIRRING
Details
the mixture was stirred for 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
Then, the reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
WASH
Type
WASH
Details
eluted with ethyl acetate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OC(CO)CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.